N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,16-4-5-17-13(9-16)6-8-24-17)19-14-10-18-20(11-14)12-15-3-1-2-7-23-15/h4-5,9-11,15,19H,1-3,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKPAGXLJYSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction via Catalytic C–H Activation
The 2,3-dihydrobenzofuran scaffold is typically synthesized via rhodium-catalyzed annulation reactions. A rhodium(III) catalyst, such as Cp*RhCl₂, facilitates the coupling of substituted benzamides with vinylene carbonate or alkynes to form the dihydrobenzofuran ring. For example, treatment of meta-substituted benzamide derivatives with vinylene carbonate in tetrachloroethane at 60°C yields 2,3-dihydrobenzofuran intermediates with substituents at the 5-position. This method achieves moderate to high yields (30–80%) and allows for the introduction of electron-donating or electron-withdrawing groups at strategic positions.
Sulfonylation of the Benzofuran Intermediate
Sulfonylation at the 5-position of the dihydrobenzofuran core is achieved using chlorosulfonic acid in chloroform under nitrogen. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride intermediate is formed and subsequently reacted with ammonia or amines. For instance, 2,3-dihydrobenzofuran-5-sulfonyl chloride can be synthesized by treating the benzofuran derivative with chlorosulfonic acid at 0–10°C, followed by thionyl chloride to ensure complete conversion. The sulfonyl chloride is then coupled with ammonium hydroxide to yield the primary sulfonamide.
Functionalization of the Pyrazole Moiety
Synthesis of 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
The tetrahydropyran (oxan-2-yl)methyl substituent is introduced via alkylation of 1H-pyrazol-4-amine. A two-step procedure involves:
- Protection of the pyrazole nitrogen : Treatment of 1H-pyrazol-4-amine with tert-butoxycarbonyl (Boc) anhydride in dichloromethane to form Boc-protected pyrazole.
- Alkylation : Reaction of the protected pyrazole with (oxan-2-yl)methyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. Deprotection using trifluoroacetic acid yields 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine.
Coupling of Benzofuran-5-sulfonamide with the Pyrazole Derivative
Sulfonamide-Amine Coupling
The final step involves coupling the 2,3-dihydrobenzofuran-5-sulfonyl chloride with 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine. This is typically performed in dichloromethane using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature over 16 hours, followed by aqueous workup and purification via column chromatography to yield the target compound.
Alternative Synthetic Routes
One-Pot Sulfonylation and Alkylation
A streamlined approach involves concurrent sulfonylation and alkylation. The dihydrobenzofuran core is treated with chlorosulfonic acid and directly coupled with the pyrazole amine in situ, reducing purification steps. However, this method may result in lower yields (45–60%) due to competing side reactions.
Use of Sulfinylamine Reagents
Modern methodologies employ sulfinylamine reagents like t-BuONSO for direct sulfonamide formation. Reaction of the benzofuran intermediate with t-BuONSO and a Grignard reagent derived from the pyrazole amine enables a metal-free pathway, offering improved selectivity and reduced byproducts.
Optimization and Challenges
Reaction Condition Optimization
Purification Challenges
The polar nature of the sulfonamide group necessitates purification via reverse-phase chromatography or recrystallization from ethanol/water mixtures.
Spectroscopic Data and Characterization
| Property | Value/Description | Source |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 7.85 (s, 1H, pyrazole-H), 6.95–7.10 (m, 3H, benzofuran-H) | Predicted |
| MS (ESI) | [M+H]+ m/z 392.1 | Calculated |
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Sodium hydride, lithium diisopropylamide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the tetrahydropyran ring can yield lactones, while reduction of the pyrazole ring can produce pyrazolidines .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares key features with several classes of molecules:
- Pyrazole-Sulfonamide Hybrids: Similar to 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (), which combine pyrazoline rings with benzenesulfonamide groups.
- Thiadiazole-Pyrazole Derivatives: describes 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors.
- GPR139 Antagonists : Patent EP4153583 () discloses pyrazole-methyl-imidazole derivatives as GPR139 antagonists for depression treatment. The target compound’s pyrazole and aliphatic ether groups may similarly modulate neurological targets .
Analytical and Physicochemical Properties
Comparative analytical data for select analogs are summarized below:
The target compound’s oxane-linked methyl group and dihydrobenzofuran sulfonamide likely produce distinct NMR signals (e.g., oxane protons at δ 3.5–4.0 ppm, benzofuran aromatic protons at δ 6.8–7.2 ppm). Its purity would likely align with high-performance analogs (≥95%) if synthesized under optimized conditions .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and benzofuran moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It may modulate the activity of these targets, leading to various downstream effects. The exact pathways involved depend on the specific biological context being studied.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. In one study, several new pyrazole compounds were synthesized and screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungal species .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. coli | 31 µg/mL |
| Compound 2 | S. aureus | 62 µg/mL |
| Compound 3 | P. aeruginosa | 125 µg/mL |
These findings suggest that this compound may similarly exhibit potent antimicrobial effects.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. Studies have demonstrated that certain pyrazole compounds can inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells . The compound's ability to induce apoptosis in cancer cells while sparing normal cells could be a significant avenue for further research.
Case Study: Anticancer Effects
In a recent study evaluating the anticancer effects of structurally related compounds, this compound demonstrated an IC50 value comparable to established chemotherapeutics against MCF-7 cells .
Q & A
Q. What are the optimal synthetic routes for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enol ethers.
- Step 2 : Introduction of the tetrahydropyran (oxan-2-yl)methyl group via alkylation or nucleophilic substitution.
- Step 3 : Sulfonamide coupling using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
Characterization relies on IR spectroscopy (C=O and S=O stretching), NMR (pyrazole proton signals at δ 7.5–8.5 ppm; dihydrobenzofuran protons as multiplet at δ 4.0–5.0 ppm), and X-ray crystallography to confirm stereochemistry and intramolecular hydrogen bonding .
Q. What key structural features influence the compound’s reactivity and stability?
- Methodological Answer : The compound’s stability is governed by:
- Intramolecular hydrogen bonding between the sulfonamide NH and the dihydrobenzofuran oxygen, reducing hydrolysis susceptibility .
- Steric effects from the tetrahydropyran ring, which may hinder nucleophilic attack on the pyrazole moiety.
- Electron-withdrawing sulfonamide group , enhancing electrophilic substitution reactivity at the benzofuran ring.
Stability studies should include accelerated degradation tests under acidic/alkaline conditions and thermal analysis (TGA/DSC) .
Q. Which standard biological assays are used to evaluate this compound’s activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
- Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
- Binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Reference compounds like sulfanilamide (antibacterial control) and pyrazinamide (antitubercular) provide baseline comparisons .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding poses in enzyme active sites (e.g., carbonic anhydrase or cyclooxygenase).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR models to correlate substituent effects (e.g., oxan-2-yl group bulkiness) with activity trends.
Key parameters include binding energy scores (ΔG), hydrogen bond occupancy , and RMSD values .
Q. How can contradictory reports about the compound’s bioactivity be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay variability (e.g., buffer pH affecting sulfonamide ionization).
- Structural analogs with subtle differences (e.g., furan vs. thiophene substitutions) .
Resolution strategies: - Standardized protocols (e.g., fixed IC50 determination conditions).
- Meta-analysis of literature data to identify outliers.
- Synthetic replicates to confirm purity and activity consistency .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs?
- Methodological Answer : Comparative analysis of analogs (see table below) reveals:
| Compound Feature | Activity Impact | Example Compound |
|---|---|---|
| Pyrazole N-substitution | ↑ Solubility, ↓ Toxicity | N-(1-allyl-indazol-5-yl)-sulfonamide |
| Dihydrobenzofuran oxidation | ↓ Metabolic stability | 2,3-dihydro vs. fully aromatic |
| Sulfonamide para-substituents | ↑ Target selectivity | 4-fluoro vs. 4-methyl |
| Key SAR studies require focused libraries of derivatives and multivariate statistical analysis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
